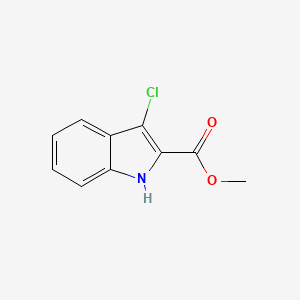

methyl 3-chloro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPAKOBVNUUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363237 | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220664-32-4 | |

| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-Chloro-1H-indole-2-carboxylate: A Core Scaffold for Synthetic Innovation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for constructing complex molecular architectures. This guide focuses on a specific, functionalized derivative: Methyl 3-chloro-1H-indole-2-carboxylate . The strategic placement of a chloro group at the C3 position and a carboxylate at C2 creates a highly valuable building block. The C3-chloro atom serves as a versatile handle for advanced cross-coupling reactions, while the C2-ester provides a site for further modification and influences the reactivity of the indole ring.

This document provides an in-depth analysis of this compound's fundamental properties, synthesis, and chemical behavior. It is designed for researchers and drug development professionals, offering field-proven insights into leveraging this scaffold for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific compound is not widely published. However, leveraging computational models and spectral data from close analogs provides a robust and reliable profile for laboratory use.

Physicochemical Properties

The following properties are computationally derived and provide a strong basis for experimental design, such as selecting appropriate solvent systems and anticipating chromatographic behavior.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[2] |

| Molecular Weight | 209.63 g/mol | PubChem[2] |

| CAS Number | 220664-32-4 | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[2] |

| Appearance | (Predicted) White to off-white solid | General |

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature. While a definitive spectrum for this compound is not available, the following analysis is based on established principles and data from the parent compound, methyl 1H-indole-2-carboxylate.[3]

-

¹H NMR: The most notable feature will be the absence of a signal for a C3-proton, which is typically found around δ 7.2 ppm in the unsubstituted analog.[3] The N-H proton will appear as a broad singlet at high chemical shift (> δ 11.0 ppm in DMSO-d₆). The four aromatic protons on the benzene ring will appear in the δ 7.0-7.7 ppm range, exhibiting characteristic coupling patterns. The methyl ester singlet will be observed around δ 3.9 ppm.

-

¹³C NMR: The C3 carbon signal will be significantly influenced by the attached chlorine atom. Compared to the unsubstituted analog where C3 appears around 108 ppm, the C3 signal in the chloro-derivative is expected to be shifted downfield.[3] The carbonyl carbon of the ester will be found near δ 162 ppm. Other key signals include the C2 carbon and the six carbons of the fused benzene ring.

-

IR Spectroscopy: Key vibrational bands will include a sharp peak for the N-H stretch (~3300 cm⁻¹), a strong carbonyl (C=O) stretch from the ester (~1700-1720 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak would be at m/z = 209.

Synthesis of the Indole Core

The synthesis of 3-chloroindoles can be approached through two main strategies: construction of the indole ring with the chlorine atom already in place, or post-functionalization of a pre-formed indole. Recent advances have provided efficient methods for direct chlorocyclization.

Synthetic Strategy: Palladium-Catalyzed Chlorocyclization

A modern and efficient route involves the palladium-catalyzed cyclization of N-unprotected 2-alkynylanilines in the presence of a chlorine source.[1] This method provides direct access to N-H free 3-chloroindoles, avoiding additional protection/deprotection steps.

The mechanism is proposed to involve an initial palladium-catalyzed cyclization to form the indole, followed by a copper-mediated oxidative chlorination at the electron-rich C3 position.[1] This one-pot approach is highly valuable for its efficiency and directness.

Caption: Palladium-catalyzed synthesis of 3-chloroindoles.

Alternative Synthetic Routes

Classic methods like the Fischer Indole Synthesis can also be adapted.[4] This would involve the condensation of a substituted phenylhydrazine with an α-ketoester (like methyl pyruvate) followed by acid-catalyzed cyclization. To obtain the target molecule, a 2-chlorophenylhydrazine could be used, though regioselectivity of the chlorination can be a challenge. Alternatively, direct chlorination of methyl 1H-indole-2-carboxylate with reagents like N-chlorosuccinimide (NCS) could be employed, leveraging the high nucleophilicity of the indole C3 position.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature. The N-H, C2-ester, and C3-chloro groups can be manipulated with high selectivity, making it a powerful intermediate for generating molecular diversity.

Caption: Key reactivity pathways of the title compound.

N-H Functionalization: Alkylation

The indole nitrogen can be readily deprotonated with a mild base and alkylated, allowing for the introduction of diverse substituents. This is a crucial step for modulating steric and electronic properties or for attaching linkers to other molecular fragments.

Protocol: General N-Alkylation [1][3]

-

Dissolve: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.2 equiv).

-

Add Electrophile: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv).

-

Heat: Heat the reaction mixture (e.g., 80 °C) and monitor by TLC until the starting material is consumed (typically 5 hours).[1]

-

Workup: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

-

Causality: The use of a polar aprotic solvent like DMF stabilizes the intermediate indole anion. A mild base like K₂CO₃ is sufficient to deprotonate the acidic N-H without causing unwanted side reactions like ester hydrolysis.

C2-Ester Modification: Hydrolysis and Amidation

The methyl ester at the C2 position is a gateway to other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which is often a key pharmacophore for receptor binding. The resulting acid can then be coupled with amines to form amides, a common isostere for carboxylic acids in drug design.

Protocol: Ester Hydrolysis to Carboxylic Acid

-

Dissolve: Suspend the methyl ester (1.0 equiv) in a mixture of THF and water.

-

Add Base: Add lithium hydroxide (LiOH, ~2-3 equiv).

-

Stir: Stir at room temperature, monitoring by TLC.

-

Acidify: Once hydrolysis is complete, carefully acidify the mixture with 1N HCl to precipitate the carboxylic acid.

-

Isolate: Collect the solid product by filtration.

C3-Chloro Functionalization: Cross-Coupling Reactions

The C3-chloro group is the most valuable handle for complex molecule synthesis. As an aryl chloride, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

This reaction enables the formation of a C-C bond between the indole C3 position and a wide variety of aryl or vinyl groups from a boronic acid partner.[5] This is a primary strategy for building biaryl structures common in kinase inhibitors and other targeted therapies.

Protocol: Representative Suzuki-Miyaura Coupling [5][6]

-

Combine Reagents: In a reaction vessel, combine the this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).

-

Add Catalyst: Add the palladium catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) and a specialized phosphine ligand like XPhos (2-4 mol%).[7]

-

Add Solvent: Add a degassed solvent system, typically a mixture of dioxane and water.

-

Heat: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 60-100 °C until completion.

-

Workup & Purification: After cooling, perform an aqueous workup and purify the product via flash chromatography.

-

Expertise Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are essential for activating the relatively inert C-Cl bond for oxidative addition to the palladium(0) center, which is the rate-limiting step of the catalytic cycle.[7]

This reaction allows for the direct formation of a C-N bond, coupling the indole C3 position with primary or secondary amines.[8][9] This is an exceptionally powerful method for synthesizing aniline-like structures found in many classes of drugs.

Protocol: Representative Buchwald-Hartwig Amination [10]

-

Combine Reagents: In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Add Catalyst: Add the palladium precatalyst and ligand system (e.g., a G3 palladacycle precatalyst with a biaryl phosphine ligand).

-

Add Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Workup & Purification: Cool the reaction, quench carefully, and perform an aqueous workup. Purify by column chromatography.

Applications in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its core structure is highly relevant to medicinal chemistry programs. The indole-2-carboxylic acid moiety is a known pharmacophore, and the ability to diversify the C3 position opens up vast chemical space for optimization.

-

Anti-inflammatory Agents: A key study identified 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective antagonists of the CysLT1 receptor.[4] This receptor is a validated target for asthma and allergic rhinitis. The parent scaffold of our title compound is a perfect match for initiating a discovery program targeting this pathway.

-

Anticancer & Kinase Inhibitors: The biaryl structures readily synthesized via Suzuki coupling from the 3-chloro position are classic motifs in kinase inhibitors. The indole scaffold can function as a "hinge-binder," a common interaction pattern in ATP-competitive inhibitors.

-

Antimicrobial and Antiviral Agents: The broader indole family has shown a wide range of antimicrobial and antiviral activities.[11] The synthetic versatility of this building block allows for the rapid generation of libraries to screen against these targets.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its three distinct points of reactivity can be addressed with high chemoselectivity using modern synthetic methods. For researchers in drug discovery, this compound offers a reliable and versatile starting point for building libraries of complex molecules targeting a wide range of diseases. Understanding the principles and protocols outlined in this guide empowers scientists to unlock the full potential of this valuable scaffold.

References

-

Zhang, D., et al. (2020). Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines. Asian Journal of Organic Chemistry, 9(10), 1640-1643. [Link]

-

Domingo, L. R., & Sáez, J. A. (2015). Understanding the domino reaction between 3-chloroindoles and methyl coumalate yielding carbazoles. A DFT study. Organic & Biomolecular Chemistry, 13(4), 1144-1151. [Link]

-

Oldham, N. J., & Hartwig, J. F. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(18), 2881-2884. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

-

Li, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-934. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 806-817. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]

-

Nagasaka, T., et al. (2001). Nucleophilic substitution at the 3'-position of indoles. Heterocycles, 55(3), 457-460. [Link]

-

Shaaban, M. R., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

-

Al-Ostath, A. I., & Ghorab, M. M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Isom, G. E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(82), 12348-12351. [Link]

-

Somei, M., et al. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Reddy, G. S., et al. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]

physical and chemical properties of methyl 3-chloro-1H-indole-2-carboxylate

An In-depth Technical Guide to Methyl 3-chloro-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. We will delve into its fundamental physical and chemical properties, spectroscopic signatures, synthetic pathways, and reactivity profile. Furthermore, this document will contextualize the compound's significance within the broader landscape of medicinal chemistry and drug discovery, supported by established protocols and safety considerations.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. It is a core structural component in a multitude of natural products and FDA-approved pharmaceuticals, including antiviral, anticancer, and antimalarial agents.[1] The versatility of the indole ring allows it to interact with a wide array of biological targets, often serving as a bioisostere for the amino acid tryptophan.

This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of the chloro and methyl carboxylate groups at the 2 and 3 positions modifies the electronic properties and reactivity of the indole core, providing a versatile platform for further chemical elaboration. Halogenated indoles, for instance, are known to be key structural motifs for inhibitors of enzymes like human 15-lipoxygenase-1, while indole-2-carboxylic acids are foundational for developing HIV-1 integrase inhibitors and mast cell tryptase inhibitors.[1] This guide serves to elucidate the properties that make this specific molecule a cornerstone for innovation in drug development.

Physicochemical and Computed Properties

A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[2][3] |

| Molecular Weight | 209.63 g/mol | PubChem[2][3] |

| CAS Number | 220664-32-4 | PubChem[2][3] |

| Appearance | Solid (Form may vary) | General Chemical Knowledge |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Note: Experimental data such as melting point, boiling point, and specific solubility were not available in the cited literature. These properties should be determined empirically.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized batches.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The four protons on the benzene portion of the ring will present as a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm). The methyl ester group will exhibit a sharp singlet, typically around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the ester at the most downfield position (> 160 ppm). The eight carbons of the indole ring system will resonate in the 100-140 ppm range. The carbon of the methyl group will appear at the most upfield position (approx. 50-55 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should display a characteristic sharp absorption peak for the N-H stretch around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1720 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Synthesis and Chemical Reactivity

The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent reactivity.

Synthetic Strategy: A Plausible Pathway

A common and robust method for constructing the indole-2-carboxylate core is the Fischer indole synthesis. For this specific 3-chloro derivative, a logical approach involves the chlorination of a pre-formed indole-2-carboxylate precursor. The rationale for this post-cyclization chlorination is that direct synthesis from a chlorinated precursor can sometimes be challenging. The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution, making it the prime target for chlorination with a suitable agent like N-Chlorosuccinimide (NCS).

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of this molecule is dominated by the interplay between the electron-withdrawing groups at positions C2 and C3 and the nucleophilic indole nitrogen.

-

Indole Ring: The powerful electron-withdrawing effects of both the chloro and methyl carboxylate groups significantly deactivate the pyrrole ring towards further electrophilic aromatic substitution. This deactivation is a key feature, allowing for selective reactions elsewhere in the molecule without disturbing the core.

-

Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation. This provides a straightforward handle to introduce a wide variety of substituents, a common strategy in drug discovery to modulate properties like solubility and cell permeability.

-

Methyl Ester (C2): The ester functionality is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical, as the carboxylic acid moiety is often a key pharmacophore for interacting with biological targets.[4]

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a chemical curiosity; it is a validated starting point for the synthesis of complex, biologically active molecules. Its derivatives have been explored in several therapeutic areas.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as novel and highly potent antagonists of the CysLT1 receptor.[4] This receptor is implicated in inflammatory conditions like asthma and allergic rhinitis, making these compounds promising leads for new anti-inflammatory drugs.[4]

-

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold is a promising foundation for developing inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The ability to modify the indole core, for instance by introducing halogenated benzene rings, allows for optimization of binding interactions within the enzyme's active site.

-

Antiparasitic Agents: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[5] While challenges in optimizing drug metabolism and pharmacokinetic (DMPK) properties were noted, the indole scaffold demonstrated clear antiparasitic activity in animal models.[5]

The strategic value lies in using the core structure as a template. The indole nitrogen and the C2-carboxylate provide anchor points for building out larger molecules, while the C3-chloro group can be used to fine-tune electronic properties or serve as a leaving group in certain cross-coupling reactions.

Caption: Therapeutic areas where the indole-2-carboxylate scaffold is applied.

Experimental Protocol: N-Alkylation of the Indole Ring

This protocol provides a generalized, self-validating procedure for the N-alkylation of this compound. The success of the reaction is validated by the disappearance of the starting material and the appearance of a new product spot on a TLC plate, followed by full spectroscopic confirmation.

Objective: To introduce an alkyl group at the N1 position of the indole ring.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. Self-Validation Checkpoint: A complete reaction is indicated by the consumption of the starting material (visualized by UV light) and the appearance of a new, typically less polar, product spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. While a specific safety data sheet for this exact compound is not available, general precautions for related indole derivatives and halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for qualified individuals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific reagents you are using and perform a thorough risk assessment before beginning any experimental work.

References

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central (PMC). [Link]

-

This compound. Global Substance Registration System (gsrs). [Link]

-

This compound. PubChem. [Link]

-

Methyl 2-methyl-1H-indole-3-carboxylate. AMERICAN ELEMENTS. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Methyl 1H-indole-2-carboxylate. PubChem. [Link]

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 2. This compound | C10H8ClNO2 | CID 1481914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Chlorinated Indole Esters: A Technical Guide to Unlocking Their Research Potential in Drug Discovery and Chemical Biology

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic introduction of chlorine atoms to this "privileged" structure can dramatically modulate its physicochemical properties and biological activity, a phenomenon often referred to as the "magic chloro" effect. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of chlorinated indole esters, an emerging class of molecules with significant potential across diverse research applications. From their synthesis and characterization to their roles in anticancer, antiviral, and antimicrobial research, this document offers a Senior Application Scientist's perspective on the experimental frameworks and mechanistic insights crucial for harnessing the power of these versatile compounds. Detailed protocols, data interpretation strategies, and workflow visualizations are provided to empower researchers in their quest for novel therapeutics and chemical biology tools.

Introduction: The Chemical Significance and Biological Promise of Chlorinated Indole Esters

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds.[1][2] Its presence in essential amino acids like tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids has cemented its status as a "privileged scaffold" in drug discovery.[3] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind to a wide range of biological targets with high affinity.[1] This inherent versatility has led to the development of numerous indole-based drugs for treating conditions from cancer to migraines.

The "Magic Chloro" Effect: How Halogenation Modulates Biological Activity

The introduction of a chlorine atom into a drug candidate can have a profound impact on its properties. This "magic chloro" effect stems from chlorine's unique combination of size, electronegativity, and lipophilicity.[4] Strategically placed chlorine atoms can:

-

Enhance Binding Affinity: By forming halogen bonds or occupying hydrophobic pockets in a target protein.

-

Modulate Metabolism: Blocking sites of oxidative metabolism can increase a compound's half-life and bioavailability.

-

Alter Electronics: The electron-withdrawing nature of chlorine can influence the pKa of nearby functional groups, affecting target interactions.

-

Improve Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes.

A consistent finding in medicinal chemistry is that a single chlorine atom can improve potency by orders of magnitude, transforming a weakly active compound into a lead candidate.[4]

Chlorinated Indole Esters: An Emerging Class of Bioactive Molecules

Combining the privileged indole scaffold with the modulating effects of chlorination and the versatile chemistry of an ester functional group gives rise to chlorinated indole esters. The ester moiety can act as a handle for further chemical modification, serve as a prodrug to improve pharmacokinetics, or be a key interacting group with a biological target. This combination makes them highly attractive for screening libraries and for targeted synthesis campaigns.

Natural Occurrence: Lessons from Marine Alkaloids

Nature is a master chemist, and the marine environment, in particular, is a rich source of halogenated natural products.[5][6] Marine organisms such as sponges and algae produce a variety of chlorinated and brominated indole alkaloids, many of which exhibit potent cytotoxic, antiviral, or anti-inflammatory activities.[7][8][9] These natural products serve as a crucial source of inspiration for synthetic chemists and drug discovery programs, providing validated starting points for the design of novel chlorinated indole derivatives.

Synthetic Strategies and Methodologies

The rational design and synthesis of chlorinated indole esters are foundational to exploring their research applications. A robust synthetic plan ensures the production of high-purity compounds and allows for systematic Structure-Activity Relationship (SAR) studies.

Core Synthesis of the Indole-3-Carboxylic Acid Scaffold

Multiple named reactions can be employed to construct the indole ring, with the Fischer Indole Synthesis being a classic and versatile method. The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials. For many applications, commercially available indole-3-carboxylic acids serve as convenient starting points.

Regioselective Chlorination of the Indole Ring

Controlling the position of chlorination on the electron-rich indole ring is a key synthetic challenge. The outcome is highly dependent on the choice of chlorinating agent and reaction conditions.

Common electrophilic chlorinating agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA). The reaction typically proceeds via an initial attack at the electron-rich C3 position. However, if the C3 position is blocked (e.g., by the carboxylic acid ester), chlorination can be directed to other positions on the benzene or pyrrole ring. The mechanism can involve intermediates like N-chloroindoles or 3-chloro-3H-indoles.[10] The choice of solvent can also dramatically influence the product distribution, allowing for selective synthesis of 3-chloroindoles or 3,3-dichloro-2-oxindoles.[11][12]

Causality: This protocol uses N-Chlorosuccinimide (NCS), a mild and easy-to-handle electrophilic chlorinating agent. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the indole substrate and NCS. The reaction is run at room temperature to control selectivity and minimize side reactions. The self-validating aspect of this protocol lies in the monitoring by Thin Layer Chromatography (TLC), which confirms the consumption of starting material and the formation of a new, more nonpolar product, consistent with halogenation.

-

Preparation: Dissolve the starting indole ester (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chlorinated indole ester.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification of Chlorinated Indole Carboxylic Acids

If the synthetic route proceeds via a chlorinated indole carboxylic acid, a subsequent esterification step is required. Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is a straightforward method. Alternatively, for more sensitive substrates, coupling reagents like EDC/DMAP or conversion to an acid chloride followed by reaction with an alcohol can be employed.

This compound serves as a key building block for more complex molecules.[13]

-

Dissolution: Suspend 5-chloro-1H-indole-3-carboxylic acid (1.0 eq) in methanol.

-

Catalyst Addition: Add concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Neutralization & Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water until a precipitate is observed. Filter the solid, wash with cold water, and dry under vacuum to obtain the methyl ester.

-

Validation: The formation of a solid product that is soluble in organic solvents (unlike the starting carboxylic acid) and whose NMR/MS data corresponds to the expected methyl ester validates the success of the reaction.

Workflow Diagram: From Starting Materials to Purified Chlorinated Indole Ester

Caption: Synthetic workflow for chlorinated indole esters.

Key Research Applications and Experimental Frameworks

Chlorinated indole esters have demonstrated utility in a range of therapeutic areas. Below are key applications and the experimental frameworks used to validate their activity.

Anticancer Drug Discovery

Chlorinated indoles, including natural products like hapalindoles, have shown significant cytotoxic activity against various cancer cell lines, such as prostate cancer.[14] The mechanism often involves the inhibition of critical cellular processes like proliferation or the induction of apoptosis.

Caption: Workflow for anticancer drug discovery.

Causality: The MTT assay is a colorimetric method chosen for its reliability and high-throughput capability in assessing cell viability. It measures the metabolic activity of cells, which generally correlates with cell number. A reduction in the metabolic conversion of MTT to formazan by treated cells indicates cytotoxicity. This protocol is self-validating as it includes untreated controls (100% viability) and a vehicle control (e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the chlorinated indole esters in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Compound ID | Structure Modification | IC₅₀ (µM) vs. MDA-MB-231[7] | IC₅₀ (µM) vs. NCI-H460[7] |

| Dienomycin (119) | Chlorinated bis-indole | 0.08 | 0.09 |

| Compound X | 5-Chloroindole Ester | Hypothetical Value | Hypothetical Value |

| Compound Y | 6-Chloroindole Ester | Hypothetical Value | Hypothetical Value |

Antiviral Research

The indole scaffold is a key pharmacophore in the design of antiviral agents.[15] Chlorinated indole esters have been specifically investigated as inhibitors of viral enzymes crucial for replication, such as the SARS-CoV-2 3C-like protease (3CLpro).[16]

Causality: This assay is chosen for its sensitivity and continuous monitoring capabilities. It uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease (e.g., 3CLpro) separates the pair, resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal. The assay's self-validation comes from running parallel reactions without the enzyme (negative control) and with the enzyme but no inhibitor (positive control), establishing the baseline and maximum signal, respectively.

-

Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme, and the FRET substrate.

-

Inhibitor Incubation: In a 96-well plate, add the enzyme to wells containing serial dilutions of the chlorinated indole ester inhibitor. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Signal Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC₅₀ value.

Caption: Inhibition of viral polyprotein processing.

Antimicrobial and Antibiofilm Applications

Certain chloroindoles have demonstrated potent antibacterial and antibiofilm activity, particularly against food-borne pathogens like Vibrio parahaemolyticus.[17] The mechanism can involve damage to the cell membrane and disruption of processes like bacterial motility and biofilm formation.

-

Minimum Inhibitory Concentration (MIC): Use a broth microdilution method to determine the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Minimum Bactericidal Concentration (MBC): Plate samples from the MIC assay onto agar plates to determine the lowest concentration that kills 99.9% of the bacteria.

-

Minimum Biofilm Inhibitory Concentration (MBIC): Determine the lowest concentration that prevents biofilm formation using the Crystal Violet assay.

Causality: This is the gold-standard method for quantifying biofilm mass. Crystal violet dye stains the cells and extracellular matrix of the biofilm. The amount of dye retained after washing is proportional to the total biofilm biomass. The protocol is self-validating through the inclusion of a positive control (bacteria with no compound) to establish maximum biofilm formation and a negative control (medium only) to measure background staining.

-

Biofilm Growth: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the chlorinated indole esters for 24-48 hours.

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells with PBS to remove any non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

-

Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm.

Plant Biology and Agriculture

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in certain plants.[18] Its esters have been synthesized and shown to have even stronger activity in promoting root formation and influencing plant development, making them interesting candidates for agricultural applications.[19][20][21]

Causality: This classic bioassay directly measures auxin activity by quantifying cell elongation, a primary function of auxins. The degree of curvature or elongation of oat coleoptile sections is directly proportional to the concentration of active auxin. The inclusion of a known standard (Indole-3-acetic acid, IAA) and a negative control allows for the quantitative comparison and validation of the novel compound's activity.

-

Preparation: Germinate oat (Avena sativa) seeds in the dark for 3 days. Excise 10 mm sections from the coleoptiles.

-

Incubation: Place the sections in test tubes containing a buffer solution and serial dilutions of the test compounds (chlorinated indole esters) and controls (IAA).

-

Measurement: Incubate the tubes on a rotator in the dark for 24 hours. Measure the final length of the coleoptile sections.

-

Analysis: Calculate the percent elongation compared to the initial length and plot a dose-response curve to determine the optimal concentration for activity.

Advanced Characterization and Mechanistic Studies

Identifying a bioactive compound is only the first step. Understanding its structure, target, and mechanism of action is critical for development.

-

Spectroscopic and Chromatographic Analysis: Standard techniques like NMR, MS, and HPLC are essential for confirming the structure, purity, and stability of the synthesized esters.

-

X-ray Crystallography: Co-crystallizing a lead compound with its target protein provides the ultimate proof of binding mode. This structural information is invaluable for guiding SAR studies and optimizing inhibitor design, as has been done for indole-derived SARS-CoV-2 inhibitors.[16]

-

Target Deconvolution: For compounds identified in phenotypic screens, identifying the direct molecular target is crucial. This can be achieved using techniques like thermal proteome profiling (TPP) or affinity chromatography with a biotinylated version of the indole ester. This step is a key part of the self-validating process, as it links the observed cellular effect to a specific molecular interaction.

Future Perspectives and Emerging Applications

The field of chlorinated indole esters is ripe for further exploration.

-

Exploration of Diverse Halogenation Patterns: While mono-chlorination is common, exploring polyhalogenated indoles, including those with mixed halogens (bromo, chloro, iodo), could yield compounds with novel activities.[22]

-

Application as Chemical Probes: Potent and selective chlorinated indole esters can be developed into tool compounds to study specific enzymes or pathways in a cellular context.

-

Enzyme Inhibition: The indole scaffold is a known inhibitor of various enzymes.[23] Chlorination can enhance this activity, opening doors to targeting enzymes like DNA gyrase or Factor Xa.[24][25]

Conclusion

Chlorinated indole esters represent a promising and versatile class of molecules for chemical biology and drug discovery. Their synthesis is accessible, and the strategic placement of chlorine atoms provides a powerful tool for modulating biological activity. From inhibiting viral proteases and bacterial biofilms to promoting plant growth and killing cancer cells, the potential applications are vast. By employing the robust experimental workflows, detailed protocols, and mechanistic validation strategies outlined in this guide, researchers are well-equipped to unlock the full potential of these remarkable compounds.

References

- Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry - ACS Publications.

- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. NIH.

- Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G. Journal of the American Chemical Society - ACS Publications.

- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.

- Synthesis of indoles. Organic Chemistry Portal.

- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry.

- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.

- Biomedical Importance of Indoles. PMC - NIH.

- Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. PMC - NIH.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. PubMed.

- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH.

- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.

- Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. PubMed Central.

- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI.

- Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. PMC - PubMed Central.

- Proposed mechanism for the chlorination of indoles 1. ResearchGate.

- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.

- (PDF) Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. ResearchGate.

- 5-Chloro-1H-indole-3-carboxylic acid methyl ester. Chem-Impex.

- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate.

- Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine | Oxford Academic.

- Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Journal of Natural Products - ACS Publications.

- A manifold implications of indole and its derivatives: A brief Review. ResearchGate.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

- HU227568B1 - Indole derivatives, as inhibitors os factor xa. Google Patents.

- Marine Natural Products. Hahn Lab.

- Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Europe PMC.

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. NIH.

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Marine Natural Products - Hahn Lab [www2.whoi.edu]

- 6. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. biolmolchem.com [biolmolchem.com]

- 24. academic.oup.com [academic.oup.com]

- 25. HU227568B1 - Indole derivatives, as inhibitors os factor xa - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-Chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus and its Functionalization

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The ability to selectively functionalize the indole ring at various positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various positions, the C3-position of the indole ring is a frequent site for substitution, and methods to introduce diverse functionalities at this position are of high value.

Methyl 3-chloro-1H-indole-2-carboxylate is a versatile building block for the synthesis of complex indole derivatives. The presence of the chlorine atom at the C3-position provides a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, offering insights into the mechanistic underpinnings and practical considerations for successful execution.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of ligands, bases, and solvents is crucial for the success of these transformations, influencing catalyst stability, reactivity, and selectivity.[3]

General Experimental Considerations

Reagent and Solvent Quality: All palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is imperative to use anhydrous solvents and to perform the reactions under an inert atmosphere (e.g., nitrogen or argon). Reagents should be of high purity.

Palladium Catalyst Precursors: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[4] These are typically reduced in situ to the active Pd(0) species.

Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective in a wide range of cross-coupling reactions.[5]

Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step and neutralizing the acid generated during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[6]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C3-position.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the chloroindole to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8]

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of Methyl 3-Aryl-1H-indole-2-carboxylate

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloroheterocycles.[5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-aryl-1H-indole-2-carboxylate.

Data Summary Table:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | >90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 24 | >75 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, enabling the synthesis of substituted olefins.[9] For this compound, this reaction allows for the introduction of a vinyl group at the C3-position, which can be a valuable synthetic intermediate.

Mechanistic Rationale

The Heck reaction begins with the oxidative addition of the chloroindole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired product and a palladium hydride species. The catalytic cycle is completed by the regeneration of the Pd(0) catalyst through reductive elimination with a base.

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Detailed Protocol: Synthesis of Methyl 3-Vinyl-1H-indole-2-carboxylate

This protocol is a representative procedure based on established methods for the Heck reaction of chloroarenes.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate; 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

-

Triethylamine (Et₃N, 2.0 equivalents)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Sealed reaction tube

-

Magnetic stirrer and heating block

Procedure:

-

To a sealed reaction tube under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction allows for the introduction of an alkynyl moiety at the C3-position of the indole, a valuable functional group for further transformations via click chemistry or other alkyne-based reactions.[11]

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[12] The catalytic cycle involves the oxidative addition of the chloroindole to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed.[12]

Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Detailed Protocol: Synthesis of Methyl 3-Alkynyl-1H-indole-2-carboxylate

This protocol is a representative procedure based on established methods for the Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N, 3.0 equivalents)

-

Tetrahydrofuran (THF, anhydrous)

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and Et₃N (3.0 mmol) via syringe.

-

Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[13] This reaction allows for the introduction of various primary and secondary amines at the C3-position of the indole ring.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination starts with the oxidative addition of the chloroindole to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[14]

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of Methyl 3-Amino-1H-indole-2-carboxylate Derivatives

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination.[15]

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

RuPhos (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene (anhydrous)

-

Glovebox or Schlenk line

-

Sealed reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

Inside a glovebox, to a sealed reaction vial, add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol).

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound at the C3-position. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel indole derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary to achieve optimal results for specific substrates. The continued development of more active and robust catalyst systems will undoubtedly expand the scope and utility of these indispensable synthetic transformations.[4]

References

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

-

The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. National Institutes of Health. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. Organic Letters. [Link]

-

A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source. RSC Publishing. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta Libraries. [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]

-

CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. [Link]

-

Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ResearchGate. [Link]

-

Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

-

Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Globe Thesis. [Link]

-

C3‐functionalization of indoles. ResearchGate. [Link]

-

Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research.rug.nl [research.rug.nl]

- 15. rsc.org [rsc.org]

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of Methyl 3-chloro-1H-indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 3-chloro-1H-indole-2-carboxylate is a key synthetic intermediate, and its precise structural characterization is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.